Product packaging for 4-(4-Chlorophenyl)cyclohexanone(Cat. No.:CAS No. 14472-80-1)

4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520
CAS No.: 14472-80-1
M. Wt: 208.68 g/mol
InChI Key: JNBOVWFOTNYTES-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance

4-(4-Chlorophenyl)cyclohexanone is a derivative of cyclohexanone (B45756), a six-membered cyclic ketone. The core structure of cyclohexanone is a prevalent feature in a multitude of natural products and pharmaceutical drugs, making its substituted variants, like this compound, of considerable interest to the scientific community. beilstein-journals.org Optically active substituted cycloalkenones, which are closely related to cyclohexanones, are recognized for their importance as synthetic precursors for a range of pharmaceutically active molecules and natural products. mdpi.com

The significance of the this compound scaffold is underscored by its presence in various biologically active compounds. The aryl-cyclohexanone motif is a key structural component that imparts specific chemical properties and biological activities. A prominent example is the anesthetic drug Ketamine, which features a chlorophenylcyclohexanone structure. wikipedia.org The study of such compounds provides a basis for the design and synthesis of new therapeutic agents. The development of plasmin inhibitors, for instance, has involved the use of a cyclohexanone core, demonstrating the utility of this chemical framework in drug design. nih.gov

Below is a table highlighting examples of biologically active compounds that feature a substituted aryl-cyclohexanone or a related core structure, illustrating the chemical family's importance.

Compound NameCore StructureTherapeutic Area/Application
Ketamine wikipedia.org2-(2-Chlorophenyl)cyclohexanoneAnesthesia, Antidepressant
Esketamine wikipedia.org(S)-2-(2-Chlorophenyl)cyclohexanoneAnesthesia, Antidepressant
4-(m-Hydroxyphenyl)-4-dimethylaminocyclohexanone google.com4-Aryl-4-aminocyclohexanoneAnalgesic
Methoxetamine www.gov.uk2-(3-Methoxyphenyl)cyclohexanoneResearch Chemical

Research Trajectories and Academic Relevance

The academic relevance of this compound and its derivatives is primarily centered on its role as a versatile building block in organic synthesis and medicinal chemistry. Research has extensively utilized this scaffold to explore the synthesis of novel compounds with potential therapeutic applications.

One major research trajectory involves the synthesis of new derivatives to evaluate their biological activities. For example, novel hydrazone derivatives synthesized from 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, research into 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a similar structural motif, has shown that these compounds can exhibit significant analgesic activity. researchgate.netelsevierpure.com

Furthermore, the compound serves as a valuable intermediate in the synthesis of more complex molecules. Synthetic processes have been developed for related structures like 4-(4-chlorophenyl) cyclohexane-1-methanoic acid, indicating potential industrial applications. google.com The synthesis of substituted cyclohexanones is a dynamic area of research, with various methods being developed, such as tandem photocatalyzed annulations, to construct these important cyclic scaffolds efficiently. nih.gov

The academic interest in this compound is rooted in its potential to serve as a template for discovering new drugs. Its structural features allow chemists to modify the molecule to enhance biological activity or explore its mechanism of action. Research on structurally related compounds has indicated potential for analgesic and antimicrobial applications. The table below summarizes the key areas of research where this compound and its derivatives have demonstrated significant academic relevance.

Research AreaFocusKey Findings
Organic Synthesis Use as a building block for more complex molecules and development of efficient synthetic routes. google.comnih.govServes as a precursor for creating diverse chemical structures, including those with potential industrial relevance. mdpi.comgoogle.com
Medicinal Chemistry Design and synthesis of novel therapeutic agents based on the chlorophenylcyclohexanone scaffold. nih.govresearchgate.netDerivatives have shown potential as antibacterial agents and analgesics, highlighting the scaffold's utility in drug discovery. researchgate.netresearchgate.netelsevierpure.com
Pharmacological Research Investigation of the biological activities of derivatives, such as analgesic and antimicrobial properties. Compounds structurally related to this compound have demonstrated analgesic and antimicrobial effects in studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO B027520 4-(4-Chlorophenyl)cyclohexanone CAS No. 14472-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOVWFOTNYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562251
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14472-80-1
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 4 Chlorophenyl Cyclohexanone

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 4-(4-chlorophenyl)cyclohexanone can be achieved through several distinct routes, each with its own set of precursors, catalysts, and reaction conditions. These methods range from classical electrophilic aromatic substitutions to modern catalytic processes.

Friedel-Crafts Acylation/Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, providing a direct method for attaching substituents to an aromatic ring. nih.gov This reaction proceeds via electrophilic aromatic substitution and can be categorized into acylation and alkylation. nih.govchemistryschool.net

In the context of synthesizing this compound, one conceptual approach involves the acylation of chlorobenzene (B131634). This requires a cyclohexane-derived acylating agent, such as cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemistryschool.netyoutube.com The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. organic-chemistry.orgnrochemistry.com This electrophile is then attacked by the electron-rich chlorobenzene ring. A subsequent deprotonation step restores the ring's aromaticity and regenerates the catalyst, yielding an initial product that can be further transformed into the target ketone. chemistryschool.net

A specific patented method details a multi-step process beginning with cyclohexene (B86901) as the raw material. chemeurope.com In this route, a Friedel-Crafts reaction is first performed with trichloro-acetyl chloride, followed by a subsequent reaction with chlorobenzene. chemeurope.com The resulting intermediate is then hydrolyzed with sodium hydroxide (B78521) and acidified to produce 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, which can be converted to the target ketone through further steps. chemeurope.com This method is noted for achieving a product purity of over 98% with a total yield of 85%. chemeurope.com

Table 1: Overview of Friedel-Crafts Reaction Approach

Reactant 1Reactant 2CatalystKey IntermediateProductReference
CyclohexeneTrichloro-acetyl chloride, then ChlorobenzeneAluminum Chloride (AlCl₃)4-(4-chlorophenyl)cyclohexane-1-carboxylic acidThis compound chemeurope.com
ChlorobenzeneCyclohexanecarbonyl chlorideAluminum Chloride (AlCl₃)Acylium ionThis compound chemistryschool.netyoutube.com

Oxidation of Cyclohexanol (B46403) Precursors

A common and direct method for preparing ketones is the oxidation of secondary alcohols. For the synthesis of this compound, the immediate precursor is 4-(4-chlorophenyl)cyclohexanol.

This transformation can be accomplished using various oxidizing agents. A notable "green" chemistry approach utilizes sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. google.com This method is environmentally friendly as its byproducts are primarily water and sodium chloride. google.com The reaction mechanism involves the protonation of sodium hypochlorite by acetic acid. This activated species then reacts with the secondary alcohol. The core of the mechanism is the loss of two key protons: one from the alcohol's hydroxyl group and one from the adjacent carbon, leading to the formation of the carbon-oxygen double bond characteristic of a ketone. google.com Other methods for oxidizing 4-substituted cyclohexanols include using oxygen-containing gas as a clean oxidant, which offers high selectivity and yield. nih.gov

Table 2: Oxidation of Cyclohexanol Precursor

PrecursorOxidizing AgentCatalyst/Co-reagentProductKey FeatureReference
4-(4-Chlorophenyl)cyclohexanolSodium Hypochlorite (NaOCl)Acetic AcidThis compound"Green" synthesis, non-toxic byproducts google.com
4-Substituted CyclohexanolOxygen GasProprietary Catalyst (Formula 1), HCl, KNO₂4-Substituted Cyclohexanone (B45756)High yield (94.7%), environmentally friendly nih.gov

Grignard Addition and Subsequent Transformations

Grignard reagents provide a powerful tool for forming carbon-carbon bonds. A synthetic strategy for this compound can be designed around the addition of a Grignard reagent to a carbonyl or nitrile compound.

One pathway involves the reaction of a Grignard reagent with a nitrile. For instance, a cyclohexylmagnesium bromide Grignard reagent can be added to 4-chlorobenzonitrile. The initial reaction forms an imine intermediate after workup, which is then hydrolyzed to the ketone. An alternative, and perhaps more common, approach involves reacting 4-chlorophenylmagnesium bromide with cyclohexanone. This addition reaction yields a tertiary alcohol, 1-(4-chlorophenyl)cyclohexan-1-ol. To reach the target ketone, this intermediate would require subsequent rearrangement and transformation steps, which are complex. A more direct synthesis involves the reaction of a Grignard reagent with a suitable nitrile, such as the addition of a cyclopentylmagnesium bromide reagent to o-chlorobenzonitrile to produce o-chlorophenyl cyclopentyl ketone, demonstrating the viability of this pathway for creating aryl-cycloalkyl ketones. nih.gov

Table 3: Grignard Reagent-Based Synthesis

Grignard ReagentSubstrateKey IntermediateFinal Product (after transformation)Reference
Cyclohexylmagnesium bromide4-ChlorobenzonitrileImineThis compound nih.gov
4-Chlorophenylmagnesium bromideCyclohexanone1-(4-chlorophenyl)cyclohexan-1-olThis compound

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a critical process for the reduction of various functional groups. In the synthesis of this compound, this method is most relevant for the selective hydrogenation of a phenolic precursor or for the reduction of an unsaturated intermediate derived from other methods.

A key application is the selective hydrogenation of 4-(4-chlorophenyl)phenol. This reaction aims to reduce the phenol (B47542) ring to a cyclohexanone while leaving the chlorophenyl group intact. This transformation is challenging but can be achieved with high selectivity using specific catalysts. Research has shown that palladium-on-charcoal (Pd/C) catalysts, sometimes modified with bases like sodium carbonate, are effective for this purpose, particularly in non-polar solvents. The reaction proceeds through the adsorption of the phenol onto the catalyst surface, followed by the addition of hydrogen.

This hydrogenation technique is also the final and crucial step in the Aldol (B89426) Condensation strategy (see 2.1.6), where the C=C double bond of the intermediate 2-(4-chlorobenzylidene)cyclohexanone (B12650443) is reduced to a C-C single bond to yield the final saturated ketone.

Table 4: Catalytic Hydrogenation Approaches and Data

SubstrateCatalystConditionsProductKey FindingReference
4-(4-propylcyclohexyl)-phenolPalladium-on-charcoal (modified with Na₂CO₃)Non-polar solvent4-(4-propylcyclohexyl)-cyclohexanoneEffective hydrogenation of substituted phenols to ketones.
Benzalacetone (alkene)5% Pt/CB (Platinum on Carbon Bead)140 °C, Microwave irradiation4-phenyl-2-butanoneEfficient hydrogenation of C=C bond over carbonyl.
N-4-nitrophenyl nicotinamideStabilized Pd nanoparticle-organic-silicaMicro-packed bed reactorN-4-aminophenyl nicotinamideDemonstrates selective hydrogenation in complex molecules.

Deoxygenation Reactions

Deoxygenation reactions typically involve the removal of an oxygen atom, often from an alcohol or carbonyl group. While many deoxygenation methods convert ketones to alkanes (e.g., Wolff-Kishner reduction), some modern techniques achieve the opposite, constructing ketones through a "deoxygenative" coupling.

A state-of-the-art approach involves the direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes. This reaction can be applied to the synthesis of this compound by coupling 4-chlorobenzoic acid with cyclohexene. The process is enabled by visible-light photoredox catalysis, which allows for the direct deoxygenation of the carboxylic acid to generate an acyl radical. This radical then adds to the alkene, leading to the ketone structure. This method is advantageous due to its use of accessible starting materials and its operation under relatively mild, often aqueous, conditions. This represents a significant advancement, offering a novel activation method that bypasses the need for pre-functionalized reagents.

Table 5: Deoxygenative Ketone Synthesis

Reactant 1Reactant 2Catalyst SystemKey FeatureProductReference
Aromatic Carboxylic AcidsAlkenesVisible-light photoredox catalyst, TriphenylphosphineDirect deoxygenation of acid to acyl radical; occurs in aqueous solution.Aromatic Ketones

Aldol Condensation Strategies

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction between two carbonyl compounds. For the synthesis of this compound, this strategy involves a two-step sequence: a condensation reaction followed by a reduction.

The first step is a base-catalyzed Aldol condensation between cyclohexanone and 4-chlorobenzaldehyde. The base (e.g., hydroxide) deprotonates the α-carbon of cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the highly conjugated α,β-unsaturated ketone, 2-(4-chlorobenzylidene)cyclohexanone.

The second step is the selective catalytic hydrogenation of the carbon-carbon double bond of this intermediate (as described in section 2.1.4). This reduction specifically targets the alkene functional group while leaving the ketone and the aromatic ring untouched, yielding the final product, this compound.

Table 6: Aldol Condensation and Subsequent Reduction

StepReactant 1Reactant 2Reagent/CatalystIntermediate/ProductReference
1. CondensationCyclohexanone4-ChlorobenzaldehydeBase (e.g., NaOH, KOH)2-(4-chlorobenzylidene)cyclohexanone
2. Hydrogenation2-(4-chlorobenzylidene)cyclohexanoneHydrogen (H₂)Pd/C or Pt/CBThis compound

Asymmetric Michael Addition Reactions

The asymmetric Michael addition stands out as a potent method for the stereocontrolled synthesis of this compound and its derivatives. This reaction involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, enabling the formation of a new carbon-carbon bond with the potential to create stereogenic centers. In the context of this compound synthesis, this typically involves the reaction of a cyclohexanone enolate or its equivalent with a Michael acceptor containing the 4-chlorophenyl group, or conversely, the addition of a 4-chlorophenyl nucleophile to a cyclohexenone derivative.

Organocatalysis has emerged as a powerful tool for effecting these transformations enantioselectively. mdpi.comrsc.org Chiral primary or secondary amines, often derived from cinchona alkaloids or other natural products, are frequently employed as catalysts. nih.gov These catalysts operate through the formation of a chiral enamine or iminium ion intermediate, which then reacts with the Michael acceptor. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

For instance, a common strategy involves the reaction of cyclohexanone with a β-nitrostyrene derivative bearing a 4-chloro substituent. A bifunctional organocatalyst, such as a thiourea-based catalyst, can activate both the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding with the nitro group), facilitating the reaction and controlling the stereochemistry. mdpi.compsu.edu The use of such catalysts can lead to high yields and excellent enantioselectivities. psu.edu

The general mechanism for an amine-catalyzed Michael addition proceeds through the following key steps:

Formation of a chiral enamine from the ketone and the chiral amine catalyst.

Addition of the enamine to the α,β-unsaturated Michael acceptor.

Hydrolysis of the resulting iminium ion to release the chiral catalyst and furnish the final product.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity. Different catalysts can provide access to either enantiomer of the desired product.

Yield Optimization and Scalability Considerations in Synthesis

Optimizing the yield and ensuring the scalability of synthetic routes are critical considerations for the practical production of this compound. Challenges in scaling up laboratory procedures often include the use of expensive or hazardous reagents, the need for cryogenic conditions, and reliance on chromatographic purification, which is often impractical for large quantities. nih.gov

A key strategy for yield optimization involves the careful selection of reagents and reaction conditions to minimize side reactions and facilitate product isolation. For instance, in alkylation reactions, the choice of base and solvent can significantly impact the yield and selectivity. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common for generating enolates, but its use can be problematic on a large scale due to its reactivity and the need for strictly anhydrous conditions. nih.gov

To enhance scalability, alternative methods that avoid harsh reagents are often sought. For example, phase-transfer catalysis can sometimes be employed to facilitate reactions between water-soluble and organic-soluble reactants, avoiding the need for expensive and anhydrous solvents.

Another critical aspect of scalability is the purification method. Shifting from chromatographic purification to crystallization or distillation is highly desirable for large-scale synthesis. This may involve modifying the synthetic route to produce a crude product that is more amenable to non-chromatographic purification techniques. For example, a reaction sequence might be rearranged to perform a purification step on an intermediate that crystallizes more readily than the final product. nih.gov

The following table summarizes key considerations for optimizing yield and scalability in the synthesis of this compound:

ConsiderationLaboratory ScaleLarge Scale
Reagents Use of potent but expensive/hazardous reagents (e.g., LDA, HMPA) may be acceptable. nih.govPreference for cheaper, safer, and more environmentally benign reagents.
Solvents A wide range of solvents can be used.Focus on recoverable, low-toxicity solvents. Avoidance of chlorinated solvents where possible.
Temperature Control Cryogenic conditions are often feasible.Reactions at or near ambient temperature are preferred to reduce energy costs.
Purification Flash column chromatography is common. nih.govEmphasis on crystallization, distillation, or extraction to avoid chromatography.
Reaction Time Longer reaction times may be acceptable.Shorter reaction cycles are more economical.

Comparative Analysis of Synthetic Methodologies

Several synthetic methodologies can be employed for the preparation of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the desired stereochemistry, scale of production, and available starting materials.

One of the most direct approaches is the Friedel-Crafts acylation of chlorobenzene with a suitable cyclohexene-derived acylating agent, or a related intramolecular cyclization of a precursor containing both the chlorophenyl and a latent cyclohexanone moiety. While potentially direct, this method can suffer from issues with regioselectivity and the harsh conditions typically required (strong Lewis or Brønsted acids), which may not be compatible with other functional groups.

A more versatile and widely used approach is based on enolate chemistry , specifically the alkylation of a pre-formed cyclohexanone enolate with a 4-chlorobenzyl halide. This method offers good control over the formation of the carbon-carbon bond. However, as mentioned previously, the use of strong bases like LDA can pose scalability challenges. nih.gov

The Michael addition represents a powerful alternative, particularly for stereocontrolled synthesis. mdpi.compsu.edu This can involve either the addition of a 4-chlorophenyl organometallic reagent (like a cuprate) to cyclohexenone or the addition of a cyclohexanone enolate to a Michael acceptor bearing the 4-chlorophenyl group. The latter is often preferred in the context of asymmetric synthesis using organocatalysis.

A comparative overview of these methodologies is presented in the table below:

MethodologyAdvantagesDisadvantagesKey Considerations
Friedel-Crafts Acylation Potentially a very direct route.Harsh reaction conditions, potential for isomer formation, limited substrate scope.Choice of Lewis acid and solvent is critical.
Enolate Alkylation Good control over C-C bond formation, well-established chemistry.Requires strong bases (e.g., LDA), which can be difficult to handle on a large scale; potential for over-alkylation. nih.govStoichiometry of base and electrophile, temperature control.
Michael Addition Mild reaction conditions possible, excellent for stereocontrol (asymmetric versions). mdpi.compsu.eduMay require multi-step synthesis of the Michael acceptor or donor.Choice of catalyst (for asymmetric versions), reaction time.

Stereochemical Control and Isomer Separation Techniques

Given that this compound possesses a stereocenter, the control of its stereochemistry is a significant aspect of its synthesis. This can be achieved either by directing the synthesis to produce a specific stereoisomer (stereoselective synthesis) or by separating the stereoisomers from a racemic or diastereomeric mixture.

Stereochemical Control is most effectively achieved through asymmetric synthesis, with the asymmetric Michael addition being a prime example. mdpi.compsu.edu The use of chiral catalysts, whether they are organocatalysts, transition metal complexes with chiral ligands, or enzymes, can guide the approach of the reactants to favor the formation of one enantiomer over the other. The degree of stereocontrol is typically expressed as diastereomeric ratio (dr) or enantiomeric excess (ee). For instance, using a chiral primary amine catalyst derived from cinchona alkaloids in a Michael addition can lead to the formation of the desired product with high enantioselectivity. nih.gov

Isomer Separation Techniques are employed when a stereoselective synthesis is not feasible or does not provide sufficient stereopurity. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. phenomenex.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving good separation. phenomenex.com

For diastereomers, which have different physical properties, separation is often simpler and can sometimes be achieved by standard chromatographic techniques or crystallization.

A summary of approaches for obtaining stereochemically pure this compound is provided below:

ApproachMethodPrinciple
Stereoselective Synthesis Asymmetric Catalysis (e.g., Michael Addition)A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. mdpi.com
Isomer Separation Chiral HPLCEnantiomers interact differently with a chiral stationary phase, leading to separation. phenomenex.comeijppr.com
Isomer Separation Diastereomeric CrystallizationA racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated by crystallization due to their different solubilities. The desired enantiomer is then recovered.

Chemical Transformations and Derivative Synthesis

Formation of Hydroxylated Derivatives

The carbonyl group of 4-(4-chlorophenyl)cyclohexanone can be readily reduced to a hydroxyl group, yielding 4-(4-chlorophenyl)cyclohexanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using hydride reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol (B145695), making the procedure safer and easier to handle. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step, usually from the solvent or a mild acid workup, to yield the final alcohol product. youtube.com

The reduction of cyclic ketones like this compound can result in a mixture of cis and trans diastereomers, depending on the steric hindrance and the reaction conditions. For instance, the reduction of 2-halocyclohexanones shows stereoselectivity that is influenced by the solvent and the nature of the halogen. vu.nl The synthesis of 4-(4-chlorophenyl)-4-hydroxycyclohexanone (B27529) has also been reported, involving the oxidation of the corresponding cyclohexanol (B46403) derivative.

Table 1: Reagents for Reduction of this compound

ReagentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol, Water masterorganicchemistry.comscite.ai4-(4-Chlorophenyl)cyclohexanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF researchgate.net4-(4-Chlorophenyl)cyclohexanol

Synthesis of Carboxylic Acid Analogues

The carbon skeleton of this compound serves as a precursor for the synthesis of various carboxylic acid analogues, most notably trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a significant derivative, recognized as a key intermediate in the synthesis of certain pharmaceuticals. chemicalbook.com One synthetic route involves a Friedel-Crafts reaction using chlorobenzene (B131634), cyclohexene (B86901), and acetyl chloride to produce 4-(4-chlorophenyl)cyclohexyl-1-ethanone. This intermediate then undergoes a haloform reaction (using reagents like sodium hypobromite) followed by acidification to yield the desired carboxylic acid. google.com Another approach starts with the Diels-Alder reaction of 2-(4-chlorophenyl)-1,3-butadiene with an acrylic acid derivative, followed by hydrogenation. google.com

The direct oxidation of this compound using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) under acidic conditions can also lead to the formation of the corresponding carboxylic acid, though this may involve ring-opening depending on the conditions.

Preparation of Hydrazone Derivatives

The reaction of the carbonyl group in this compound with hydrazine (B178648) and its derivatives is a classic method for preparing hydrazones. These reactions are important for both characterization and further synthetic transformations.

Nucleophilic Addition-Elimination Reactions for Hydrazone Formation

The formation of a hydrazone from this compound proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction. nih.gov In this two-step process, the nucleophilic nitrogen atom of the hydrazine derivative attacks the electrophilic carbonyl carbon. This addition is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in the hydrazone. nih.gov

A variety of hydrazine derivatives can be used, leading to different substituted hydrazones. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (in a solution known as Brady's reagent) yields a 2,4-dinitrophenylhydrazone, which is often a brightly colored crystalline solid, historically used for the qualitative identification of aldehydes and ketones. nih.govpharmacompass.com

This reaction is also the first step of the Wolff-Kishner reduction, where the ketone is converted to its hydrazone, which is then heated with a strong base to reduce the carbonyl group completely to a methylene (B1212753) (CH₂) group. unacademy.com

Table 2: Examples of Hydrazone Derivatives from this compound

ReagentDerivative Name
Hydrazine (N₂H₄)This compound hydrazone
PhenylhydrazineThis compound phenylhydrazone
2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazone
SemicarbazideThis compound semicarbazone

Derivatization to Amine Compounds

The conversion of this compound into amine-containing derivatives is typically accomplished through reductive amination. This powerful method forms new carbon-nitrogen bonds and provides access to primary, secondary, and tertiary amines.

Reductive amination involves the reaction of the ketone with an amine (ammonia for a primary amine, a primary amine for a secondary amine, etc.) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. A key advantage is that all components can often be mixed together in a one-pot reaction. researchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone. Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation are also used.

Other Functionalization Reactions

Beyond the transformations already discussed, this compound can undergo several other important functionalization reactions, leveraging the reactivity of its ketone group.

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. Theoretical studies on the similar 4-phenylcyclohexanone (B41837) have investigated the mechanism and enantioselectivity of this transformation. nih.gov The product of this reaction would be a caprolactone (B156226) derivative.

Wittig Reaction : The Wittig reaction is a widely used method to convert ketones into alkenes. wikipedia.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgmasterorganicchemistry.com This reaction would transform this compound into 1-(4-chlorophenyl)-4-methylenecyclohexane, precisely replacing the C=O group with a C=CH₂ group. libretexts.org

Corey-Chaykovsky Reaction : This reaction provides a method for synthesizing epoxides from ketones using a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. wikipedia.orgorganic-chemistry.orgadichemistry.com The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular displacement to form the three-membered epoxide ring. adichemistry.com

Reformatsky Reaction : This reaction involves the treatment of a ketone with an α-halo ester and zinc metal to form a β-hydroxy ester. wikipedia.orgbyjus.com The organozinc reagent, formed in situ, adds to the carbonyl group. wikipedia.orglibretexts.org This would convert this compound into a derivative with an ester-containing side chain attached to a hydroxylated carbon.

Willgerodt-Kindler Reaction : This reaction typically transforms aryl alkyl ketones into terminal amides or thioamides. researchgate.netwikipedia.org It involves heating the ketone with sulfur and an amine (like morpholine). organic-chemistry.org The reaction results in the migration of the carbonyl functional group to the terminal position of an alkyl chain and its conversion to a thioamide, which can then be hydrolyzed to an amide or carboxylic acid. wikipedia.orgorganic-chemistry.org

Oxidation Reactions

The oxidation of cyclohexanone (B45756) derivatives can lead to the formation of dicarboxylic acids, such as adipic acid, which is a crucial industrial chemical. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general principles of cyclohexanone oxidation can be applied. The oxidation of a mixture of cyclohexane (B81311) and cyclohexanone with oxygen in the presence of a manganese catalyst and N-hydroxyphthalimide (NHPI) in acetic acid has been shown to be an effective method. nih.gov Another approach involves the use of hydrogen peroxide as a "green" oxidant with heterogeneous catalysts. nih.gov

The oxidation of cyclohexanone can also be catalyzed by Dawson-type polyoxometalates, leading to a variety of products including adipic acid, levulinic acid, and glutaric acid. researchgate.net The specific products and their selectivities are dependent on the catalyst composition and the substrate. researchgate.net For instance, certain polyoxometalate catalysts favor the formation of adipic acid from cyclohexanol, while others favor levulinic acid from cyclohexanone. researchgate.net

Reactant(s)Catalyst/ReagentsMajor Product(s)Reference
Cyclohexanone/CyclohexaneO2, Mn(acac)2/NHPI, AcOHAdipic Acid nih.gov
CyclohexanoneH2O2, Heterogeneous iron oxidesAdipic Acid nih.gov
CyclohexanoneDawson-type polyoxometalates, H2O2Adipic Acid, Levulinic Acid, Glutaric Acid researchgate.net

Reduction Reactions

The reduction of the ketone group in this compound is a fundamental transformation that yields the corresponding cyclohexanol derivative. The stereochemistry of this reduction is of particular interest. Analogous to the well-studied reduction of 4-tert-butylcyclohexanone, the use of different reducing agents can lead to different diastereomeric products (cis and trans isomers).

For instance, sodium borohydride (NaBH4) is a common and mild reducing agent that typically results in the formation of the trans-alcohol as the major product through axial attack of the hydride on the more stable chair conformation of the cyclohexanone ring. thecatalyst.orgchemeducator.orgtamu.edu Conversely, bulkier reducing agents like L-Selectride (lithium tri-sec-butylborohydride) favor equatorial attack, leading to the cis-alcohol as the predominant product. chemeducator.org The Meerwein-Pondorff-Verley (MPV) reduction, using aluminum isopropoxide, is a reversible reaction that leads to a thermodynamically controlled product mixture. chemeducator.org

Reducing AgentPredominant IsomerType of ControlReference
Sodium Borohydride (NaBH4)trans-4-tert-butylcyclohexanolKinetic thecatalyst.orgchemeducator.org
L-Selectridecis-4-tert-butylcyclohexanolKinetic chemeducator.org
Aluminum isopropoxideEquilibrium MixtureThermodynamic chemeducator.org

Substitution Reactions on the Phenyl Ring

While direct substitution reactions on the phenyl ring of this compound are not explicitly detailed in the provided search results, the presence of the chloro-substituent opens possibilities for various aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator, meaning that electrophilic aromatic substitution would likely occur at the positions ortho to the chlorine, albeit slower than on an unsubstituted benzene (B151609) ring.

Furthermore, nucleophilic aromatic substitution could potentially replace the chlorine atom, especially if activated by electron-withdrawing groups or through the use of strong nucleophiles and specific reaction conditions. However, detailed examples of such reactions on this specific molecule were not found in the initial search.

Formation of Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) or its salts leads to the formation of the corresponding oxime, this compound oxime. This reaction is a standard method for the derivatization of ketones. The synthesis of oximes from various ketones, including those with anticoagulant properties, has been described. nih.gov

A related derivative, O-(N-(4-chlorophenyl)carbamoyl)cyclohexanone oxime, is also commercially available, indicating the accessibility of this class of compounds. sigmaaldrich.com The formation of oximes is a crucial step in the Beckmann rearrangement, a reaction that converts oximes into amides, which could be a potential subsequent transformation for this compound oxime.

Ammoximation, the direct synthesis of oximes from ketones using ammonia, hydrogen, and oxygen, is an industrially important process, particularly for the production of cyclohexanone oxime. cardiff.ac.uk This method often utilizes catalysts like titanium silicalite-1 (TS-1) and can be performed with in situ generation of hydrogen peroxide. cardiff.ac.uk

Reactant(s)ProductReference
This compound, HydroxylamineThis compound oxime nih.gov
Cyclohexanone, Hydroxylamine (in situ from NH3, H2, O2)Cyclohexanone oxime cardiff.ac.uk

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-(4-chlorophenyl)cyclohexanone is expected to show distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The aromatic region would typically display two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the chlorine-bearing carbon would appear as one doublet, while the protons on the carbons adjacent to the point of attachment to the cyclohexanone ring would appear as another.

The aliphatic region would be more complex due to the chair conformation of the cyclohexanone ring, which results in chemically non-equivalent axial and equatorial protons. The protons on the carbons alpha to the carbonyl group (C2 and C6) would likely appear as multiplets in the downfield region of the aliphatic spectrum, typically around 2.3-2.6 ppm. The protons on the carbons beta to the carbonyl (C3 and C5) would also present as multiplets, but at a slightly more upfield position. The single proton at the C4 position, attached to the same carbon as the chlorophenyl group, would be expected to be a multiplet due to coupling with the neighboring methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (2H)~7.3d
Aromatic (2H)~7.2d
Cyclohexanone (1H, CH-Ar)~3.0m
Cyclohexanone (4H, CH₂)2.2 - 2.8m
Cyclohexanone (4H, CH₂)1.8 - 2.2m

Note: These are predicted values based on known spectral data for similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a signal for the carbonyl carbon (C=O) would be prominent in the downfield region, typically around 210 ppm. The aromatic carbons would appear in the 120-145 ppm range. Due to symmetry in the 4-chlorophenyl group, four signals are expected: two for the protonated carbons, one for the carbon attached to the cyclohexanone ring, and one for the carbon bonded to the chlorine atom. The aliphatic carbons of the cyclohexanone ring would produce signals in the upfield region, generally between 25 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~210
Aromatic (C-Cl)~132
Aromatic (CH)~129
Aromatic (CH)~128
Aromatic (C-C)~143
Cyclohexanone (CH-Ar)~45
Cyclohexanone (CH₂)25 - 40

Note: These are predicted values based on known spectral data for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a saturated ketone, expected around 1715 cm⁻¹. Other significant absorptions would include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aliphatic C-H stretching vibrations (just below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region). A band corresponding to the C-Cl stretch would also be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Ketone)~1715Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-Cl Stretch800 - 600Medium to Strong

Mass Spectrometry (MS)

In mass spectrometry, this compound, with a molecular formula of C₁₂H₁₃ClO, would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 208. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) at m/z 210 that is about one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the cyclohexanone ring, such as alpha-cleavage adjacent to the carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorptions due to electronic transitions within the molecule. The 4-chlorophenyl group is the primary chromophore. A strong absorption band, corresponding to a π → π* transition of the aromatic ring, would be expected in the range of 220-270 nm. A much weaker absorption, corresponding to the n → π* transition of the carbonyl group, would likely be observed at a longer wavelength, typically above 280 nm.

X-ray Crystallography and Solid-State Structural Analysis

As this compound is a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure. This technique would provide accurate bond lengths, bond angles, and torsional angles. It would confirm that the cyclohexanone ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. The analysis would also detail the orientation of the 4-chlorophenyl substituent, indicating whether it occupies an axial or equatorial position on the cyclohexane ring, with the equatorial position being sterically favored. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as C-H···O or π-π stacking interactions, that stabilize the solid-state structure. While specific crystallographic data for this compound is not widely published, analysis of related structures, such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, shows a monoclinic crystal system, which could be a possibility for the title compound as well. aksci.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical HPLC analysis would utilize a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. By monitoring the elution profile with a UV detector, the purity of the compound can be quantified, with studies reporting purities greater than 98%. sigmaaldrich.com

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for analyzing volatile impurities and residual solvents. A GC method for this compound would typically involve a capillary column, such as a DB-WAX or an HP-5, with a flame ionization detector (FID). The instrument parameters, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good separation of the main compound from any potential impurities.

Table 1: Chromatographic Purity Assessment Techniques

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detector Purpose
HPLC C18 Reversed-Phase Acetonitrile/Water Gradient UV Quantifies purity and detects non-volatile impurities.
GC DB-WAX or HP-5 Capillary Column Helium or Nitrogen FID Assesses volatile impurities and residual solvents.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing experimental verification of its molecular formula. For this compound, with the molecular formula C₁₂H₁₃ClO, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not widely published, the standard procedure involves combusting a sample to convert the elements into simple gaseous compounds, which are then quantitatively measured. The experimental results are then compared to the theoretical values to confirm the purity and identity of the compound. The characterization of similar compounds, such as 4-amino-4'-chlorobenzophenone, has been successfully confirmed using this method. nih.gov

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 12 144.12 69.06%
Hydrogen H 1.008 13 13.104 6.28%
Chlorine Cl 35.45 1 35.45 16.99%
Oxygen O 16.00 1 16.00 7.67%
Total 208.674 100.00%

Theoretical and Computational Investigations

Quantum Chemical Calculations

No specific DFT studies focused on 4-(4-Chlorophenyl)cyclohexanone were identified. Such studies would typically involve optimizing the molecular geometry to find the most stable conformation (e.g., chair or boat for the cyclohexanone (B45756) ring) and calculating vibrational frequencies, which could be compared with experimental spectroscopic data (IR, Raman). Different functionals and basis sets would be employed to ensure the accuracy of the results.

No dedicated MP2 calculations for this compound have been found in the literature. MP2 is a post-Hartree-Fock method that includes electron correlation effects, often providing more accurate energy and structural information than DFT for certain systems, albeit at a higher computational cost.

Electronic Structure Analysis

Specific HOMO-LUMO energy gap values for this compound are not available. This analysis, typically performed using DFT, is crucial for understanding the molecule's electronic properties, such as its kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The analysis would also visualize the spatial distribution of these frontier orbitals.

MEP maps for this compound have not been published. An MEP map would illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule would interact with other reagents or biological targets.

A specific NBO analysis for this compound is not present in the available literature. This analysis would provide detailed insight into the bonding and electronic structure, including charge transfer interactions (hyperconjugation) between filled and vacant orbitals, which stabilize the molecule. It would also quantify the charge on each atom.

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for understanding the relationship between a molecule's electronic structure and its stability and reactivity. researchgate.net These descriptors are categorized as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites.

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are central to chemical reactivity.

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons. It is calculated from the ionization potential (I) and electron affinity (A) as μ ≈ -(I+A)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," implying lower reactivity and higher stability. It is calculated as η ≈ (I-A)/2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), "soft" molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, defining its electrophilic nature. mdpi.com It is calculated using the chemical potential and hardness. A high electrophilicity index suggests a good electrophile. dergipark.org.tr

DescriptorSymbolFormulaSignificance
Chemical Potentialμ≈ (EHOMO + ELUMO) / 2Electron donating tendency
Chemical Hardnessη≈ ELUMO - EHOMOResistance to charge transfer
Chemical SoftnessS1 / ηReactivity and polarizability
Electrophilicity Indexωμ2 / 2ηElectrophilic nature

These functions are calculated by analyzing the changes in electron density or atomic charges when an electron is added to or removed from the molecule. nih.gov For this compound, a local reactivity analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack due to the electronegativity of the oxygen atom, which withdraws electron density. The aromatic ring could also exhibit sites for electrophilic substitution, influenced by the presence of the chlorine atom.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational stability of this compound are dictated by the geometry of its six-membered ring. Like cyclohexane (B81311), the cyclohexanone ring preferentially adopts a chair conformation to minimize angular and torsional strain. nih.gov

For substituted cyclohexanes, there is an energy difference between conformers where the substituent is in an axial versus an equatorial position. fiveable.me Generally, substituents prefer the equatorial position to avoid steric hindrance with other atoms, particularly the unfavorable 1,3-diaxial interactions that occur when a bulky group is in the axial position. libretexts.orgmasterorganicchemistry.com This energy preference is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. lumenlearning.com

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ). Quantum chemical calculations, particularly DFT, are widely used to predict these properties. dergipark.org.trripublication.com

A significant NLO response is often found in molecules that possess a non-centrosymmetric structure and have electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. ripublication.com In this compound, the chlorophenyl group can act as part of a donor-acceptor system with the carbonyl group.

While specific NLO data for this compound is not available in the surveyed literature, computational studies on similar molecules, such as chalcone (B49325) derivatives, demonstrate that DFT calculations can effectively predict NLO parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ripublication.com Such an analysis for this compound would reveal its potential as an NLO material.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, the packing of molecules within a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface of a molecule is defined by the points where its contribution to the crystal's electron density is equal to the contribution from all other molecules.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

H···H interactions : Typically the most abundant contacts in organic molecules. nih.govresearchgate.net

H···Cl/Cl···H interactions : Contacts involving the chlorine atom. nih.govresearchgate.net

C···H/H···C interactions : Often related to C-H···π interactions. researchgate.net

O···H/H···O interactions : Involving the carbonyl oxygen, likely in the form of C-H···O hydrogen bonds.

These interactions collectively stabilize the three-dimensional supramolecular architecture of the crystal.

Molecular Docking Studies (where applicable to derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein target.

Numerous studies have explored the biological potential of derivatives containing the 4-chlorophenyl moiety. These derivatives have been synthesized and evaluated for a range of pharmacological activities, with molecular docking often used to provide insight into their mechanism of action.

Molecular Docking Studies of this compound Derivatives
Derivative ClassProtein TargetPotential ApplicationKey Findings
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanonesHuman mitochondrial branched-chain aminotransferase (BCATm)AnticonvulsantDerivatives showed potent anticonvulsant activity, with docking scores indicating strong binding to the active site of the BCATm protein.
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesNot specified, tested for activityAnalgesicSynthesized derivatives, structurally related to this compound, exhibited significant analgesic properties.
Dihydropyrimidine phthalimide (B116566) hybrids containing a 4-chlorophenyl groupDipeptidyl peptidase-4 (DPP-4)AntidiabeticDocking studies revealed strong binding interactions with the DPP-4 active site, suggesting potential as DPP-4 inhibitors.

Biological and Pharmacological Research Applications

Analgesic Activity Studies

Research into the analgesic properties of compounds structurally related to 4-(4-Chlorophenyl)cyclohexanone has shown promising results in preclinical models of pain.

Mechanisms of Pain Modulation (e.g., Nerve Transmission Interference)

The experience of pain is a complex process involving the transmission of nociceptive signals from the periphery to the central nervous system. nih.govtmc.edu The modulation of these signals can occur at various levels, including the peripheral nerves, the spinal cord, and higher brain centers. nih.govtmc.edu One of the key mechanisms by which analgesic compounds can exert their effects is through the interference with nerve action potential conduction. mdpi.com This interference can reduce the transmission of pain signals, thereby alleviating the sensation of pain.

Studies on derivatives of this compound suggest that their analgesic effects may be mediated through such mechanisms. For instance, research on [(3-chlorophenyl)piperazinylpropyl]pyridazinone derivatives demonstrated significant antinociceptive properties in mouse models of thermal pain. nih.gov The analgesic effects of some of these compounds were prevented by reserpine, suggesting an involvement of the noradrenergic and/or serotoninergic systems in their mechanism of action. nih.gov These systems are crucial components of the descending pain modulatory pathways that regulate nociceptive transmission at the spinal cord level. nih.gov

Furthermore, studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which share structural similarities with the target compound, have also shown potent analgesic efficacy. scispace.com Some of these derivatives were found to depress both peripherally and centrally mediated pain through opioid-dependent and independent systems. scispace.com Ketamine, a cyclohexanone (B45756) derivative with a chlorophenyl group, is known to produce analgesia by blocking the NMDA receptor, which interferes with pain transmission in the spinal cord. wikipedia.org These findings collectively suggest that chlorophenyl-containing compounds can modulate pain through various mechanisms, including interference with nerve transmission and interaction with key neurotransmitter systems involved in pain signaling.

Antimicrobial and Antifungal Investigations

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)

Gram-positive bacteria are a significant cause of both community-acquired and hospital-acquired infections. Research has demonstrated the potential of 4-(4-chlorophenyl)cyclohexane derivatives against these pathogens.

A study on a series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid revealed significant in vitro antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. asianpubs.orgresearchgate.net The efficacy of these compounds was found to be dependent on the specific chemical substitutions made to the core structure. asianpubs.orgresearchgate.net For instance, derivatives containing a nitrogen heterocyclic ring, such as pyridine, quinoline, imidazole, and indole, exhibited excellent antibacterial activity. asianpubs.orgresearchgate.net In contrast, those with benzo[b]furan, furan, and thiophene (B33073) moieties showed good, but comparatively lesser, activity. asianpubs.orgresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. While specific MIC values for this compound are not available, the data from its derivatives provide valuable insights into the potential of this chemical scaffold.

Table 1: Antibacterial Activity of 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives (Interactive table based on data from referenced text)

Bacterial StrainDerivative TypeObserved Activity
Staphylococcus aureusNitrogen Heterocyclic Ring Derivatives (e.g., pyridine, quinoline)Excellent
Staphylococcus aureusOther Heterocyclic Ring Derivatives (e.g., benzo[b]furan, furan)Good
Streptococcus pyogenesNitrogen Heterocyclic Ring Derivatives (e.g., pyridine, quinoline)Excellent
Streptococcus pyogenesOther Heterocyclic Ring Derivatives (e.g., benzo[b]furan, furan)Good

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Gram-negative bacteria, with their complex outer membrane, often present a greater challenge for antimicrobial agents. Nevertheless, derivatives of 4-(4-chlorophenyl)cyclohexane have also shown activity against these pathogens.

The same study that demonstrated efficacy against Gram-positive bacteria also evaluated the hydrazone derivatives against Escherichia coli and Pseudomonas aeruginosa. asianpubs.orgresearchgate.net Similar to the findings for Gram-positive bacteria, derivatives with nitrogen-containing heterocyclic rings displayed significant antibacterial activity against these Gram-negative species. asianpubs.orgresearchgate.net

Table 2: Antibacterial Activity of 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives (Interactive table based on data from referenced text)

Bacterial StrainDerivative TypeObserved Activity
Escherichia coliNitrogen Heterocyclic Ring Derivatives (e.g., pyridine, quinoline)Excellent
Escherichia coliOther Heterocyclic Ring Derivatives (e.g., benzo[b]furan, furan)Good
Pseudomonas aeruginosaNitrogen Heterocyclic Ring Derivatives (e.g., pyridine, quinoline)Excellent
Pseudomonas aeruginosaOther Heterocyclic Ring Derivatives (e.g., benzo[b]furan, furan)Good

Antifungal Activity (e.g., against Candida albicans)

Candida albicans is a common fungal pathogen responsible for a range of infections, from superficial to life-threatening. Research into the antifungal potential of chlorophenyl-containing compounds has yielded promising results.

A study on cinnamaldehyde (B126680) derivatives, including 4-Cl cinnamaldehyde (4-Cl CA), demonstrated significant inhibitory effects against fluconazole-resistant C. albicans. nih.gov The minimum inhibitory concentration (MIC) for 4-Cl CA was found to be 25 μg/mL. nih.gov This compound also showed fungicidal activity at higher concentrations and was effective in inhibiting biofilm formation, a key virulence factor for C. albicans. nih.gov Furthermore, 4-Cl CA significantly reduced the fungal burden and improved survival in a mouse model of disseminated candidiasis. nih.gov While this study was not on this compound itself, the presence of the 4-chlorophenyl moiety in an active antifungal compound suggests that this structural feature may contribute to antifungal efficacy. Another study on 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) also showed antifungal activity against C. albicans with a proposed mechanism targeting the cell wall. houstonmethodist.org

Proposed Mechanisms of Antimicrobial Action (e.g., Mitochondrial Electron Transport Inhibition)

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are not fully elucidated but are an area of active investigation. One proposed mechanism is the inhibition of mitochondrial electron transport.

The mitochondrial electron transport chain is a critical pathway for cellular respiration and energy production in many microorganisms. nih.gov Inhibition of this pathway can lead to a depletion of ATP and ultimately cell death. nih.gov Studies on quinone derivatives, which share some structural similarities with the cyclohexanone core, have shown that they can inhibit mitochondrial electron transport between cytochromes b and c1. nih.gov While direct evidence for this compound is lacking, the known antimicrobial activity of compounds that target mitochondrial function suggests this as a plausible mechanism of action for this class of compounds.

Role as Pharmaceutical Intermediates and Precursors

This compound serves as a crucial building block in the synthesis of established drugs and as a precursor for novel therapeutic candidates.

This compound is a key commercially available raw material for the stereospecific and efficient synthesis of Atovaquone. researchgate.net Atovaquone, chemically known as trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione, is an anti-protozoal agent effective in the treatment of Pneumocystis jirovecii pneumonia and Plasmodium falciparum malaria. researchgate.netmedjpps.com

Several synthetic routes to Atovaquone utilize this compound. One process involves the condensation of (1,2-dihydronaphthalen-4-yloxy)trimethylsilane with this compound in the presence of a Lewis acid to produce an intermediate, 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1(2H)-one. google.com This highlights the ketone's role in constructing the essential cyclohexyl-naphthalenedione linkage of the final drug. Other patented methods also confirm its role as a starting material in cost-effective and eco-friendly processes for producing Atovaquone. google.comwipo.int

The synthesis pathway can be summarized in the following steps, illustrating the conversion of the precursor to the final active pharmaceutical ingredient.

Starting Material Key Intermediate Final Product Reference
This compound2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1(2H)-oneAtovaquone google.com
This compoundtrans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedioneAtovaquone researchgate.net

This table illustrates the role of this compound as a direct precursor in the synthesis of Atovaquone.

The 4-(4-chlorophenyl)cyclohexane scaffold is a valuable starting point for developing new therapeutic agents, particularly for neurological disorders. The structure is integral to a class of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives that have been synthesized and evaluated for potential analgesic and hypotensive activities. nih.govelsevierpure.com In these studies, the core structure derived from the parent cyclohexanone is modified at the nitrogen of the piperidine (B6355638) ring to generate a series of compounds with significant analgesic effects in animal models. nih.govelsevierpure.com

Furthermore, the closely related compound, 2-(4-chlorophenyl)cyclohexan-1-one, is used in the synthesis of norketamine analogues, which are investigated for their anesthetic and analgesic properties. mdpi.com This demonstrates the utility of the chlorophenyl-cyclohexanone framework in creating molecules that interact with the central nervous system. Computational and pharmacological studies on related cyclic ketones have shown potential for treating a range of neurological conditions including Alzheimer's disease, epilepsy, and Parkinson's disease, suggesting that derivatives of this compound could be promising candidates for further investigation in this area. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies explore how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR studies have provided insights into designing more potent and selective therapeutic agents.

In the development of analgesic 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, the substitutions on the piperidine nitrogen were found to be critical for activity. nih.govelsevierpure.com Similarly, in the pursuit of novel anaesthetics based on ketamine, modifications on the aromatic ring of the cyclohexanone precursor directly influenced the resulting compound's properties. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related 2-(aryloxyacetyl)cyclohexane-1,3-diones have shown that steric and electrostatic fields are key determinants of their inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org This research indicates that the spatial arrangement and electronic properties of substituents on the cyclic ketone ring system are crucial for biological function. frontiersin.org The major driving force for the interaction between these ligands and their protein target was identified as electrostatic energy. frontiersin.org

Structural Moiety Modification Impact on Biological Activity Therapeutic Area Reference
Cyclohexanone CoreSubstitution on the aromatic ringInfluences anaesthetic and analgesic propertiesAnesthetics/Analgesics mdpi.com
Piperidine DerivativeSubstitution at the nitrogen atomModulates analgesic and hypotensive effectsAnalgesics nih.govelsevierpure.com
Cyclohexane-1,3-dioneChanges in steric and electrostatic fieldsAffects enzyme inhibitory potencyHerbicides (HPPD inhibitors) frontiersin.org

This table summarizes key structure-activity relationship findings for compounds related to this compound.

Antitumor Activity Research (for related derivatives)

Derivatives incorporating the 4-chlorophenyl moiety have been a focus of anticancer research. While this compound itself is not an antitumor agent, it serves as a precursor or structural analogue for compounds that exhibit significant cytotoxic activity against various cancer cell lines.

One study detailed the synthesis of [4-(4¹-chlorphenyl)-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[c,d]azulen-1-yl-methyl]-para-tolylamine, a complex heterocyclic derivative. pharmj.org.ua This compound demonstrated a notable ability to inhibit the growth of several leukemia cell lines, including CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, and SR. pharmj.org.ua Its activity against certain cell lines, such as HL-60(TB) and K-562, was found to be significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378). pharmj.org.ua

In another area of research, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for anticancer activity. nih.gov One compound from this series, 4j, exhibited promising glioma growth inhibitory properties and was found to be an inhibitor of the kinase AKT2, a key component of an oncogenic signaling pathway in glioma. nih.gov Similarly, novel 4-anilinoquinoline derivatives containing a 4-chlorophenylamino group have shown potent cytotoxic activities against HeLa and BGC823 cancer cells, with some compounds exceeding the efficacy of the established drug gefitinib. mdpi.com Research into 4-thiazolidinone-based derivatives has also identified compounds with toxicity against lung carcinoma (A549) cells. mdpi.com

Derivative Class Specific Compound/Series Tested Cancer Cell Lines Key Findings Reference
Triazacyclopenta[c,d]azulene[4-(4¹-chlorphenyl)-...]-para-tolylamineLeukemia (CCRF-CEM, HL-60(TB), K-562, etc.)Higher growth inhibition than 5-fluorouracil for several cell lines. pharmj.org.ua
Pyrano[2,3-c]pyrazoleCompound 4jGlioblastoma (2D cells and 3D neurospheres)Inhibits glioma growth through AKT2 kinase inhibition. nih.gov
4-Anilinoquinoline7-fluoro/8-methoxy derivativesHeLa (cervical cancer), BGC823 (gastric cancer)Several compounds showed superior cytotoxic activity compared to gefitinib. mdpi.com
4-ThiazolidinoneLes-5935, Les-6166A549 (lung carcinoma)Decreased metabolic activity of lung cancer cells. mdpi.com

This table presents research findings on the antitumor activities of various derivatives containing the 4-chlorophenyl structural motif.

Applications in Materials Science

Potential for Advanced Materials Development

The incorporation of cyclic structures into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials. The rigid and non-planar nature of the cyclohexane (B81311) ring, as found in 4-(4-Chlorophenyl)cyclohexanone, can be leveraged to create polymers with improved performance characteristics.

Detailed research into polyesters has shown that the integration of cycloaliphatic monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), leads to polymers with higher glass transition temperatures (Tg), increased melting points (Tm), and superior chemical and hydrolytic stability compared to their linear aliphatic counterparts. nih.govmdpi.com For instance, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester (B1180765) synthesized using CHDM, exhibits a higher Tg and Tm than the widely used poly(ethylene terephthalate) (PET). nih.gov This enhancement is attributed to the rigid cyclohexyl ring restricting chain mobility.

While this compound is not a diol like CHDM and therefore not a direct monomer for polyester synthesis in the same manner, its cyclohexane core is a structural motif that is known to impart desirable properties. Advanced polymers, such as certain poly(ether ketone ketone) (PEKK) copolymers, have been synthesized incorporating cyclohexene (B86901) moieties, resulting in materials with high thermal stability and good solubility in common organic solvents, which is advantageous for processing. researchgate.net The presence of the chlorophenyl group in this compound also offers a site for further functionalization, potentially leading to materials with tailored electronic or flame-retardant properties. The development of advanced amorphous and semi-crystalline polyesters often involves the use of cyclic monomers to achieve superior performance for applications like smart films. mdpi.com

Table 1: Comparison of Thermal Properties of Polyesters with and without Cycloaliphatic Units

Polymer Monomers Glass Transition Temperature (Tg) Melting Temperature (Tm)
Poly(ethylene terephthalate) (PET) Ethylene glycol, Terephthalic acid ~80 °C ~260 °C
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) 1,4-Cyclohexanedimethanol, Terephthalic acid ~88 °C ~300 °C

This table illustrates the general effect of incorporating a cyclohexyl ring into a polyester backbone, leading to enhanced thermal properties. Data is based on analogous structures to demonstrate the potential impact of the cyclohexyl moiety present in this compound.

Non-Linear Optical (NLO) Material Research

A significant area of materials science where this compound serves as a valuable precursor is in the synthesis of non-linear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics, such as optical switching, frequency conversion, and optical data storage. researchgate.net

The most prominent route for utilizing this compound in NLO research is through its conversion into chalcone (B49325) derivatives. Chalcones are α,β-unsaturated ketones that form a conjugated π-electron system, which is a prerequisite for NLO activity. researchgate.net Specifically, this compound can react with various aromatic aldehydes via a Claisen-Schmidt condensation to yield chalcones with a D-π-A (donor-π-acceptor) or related electronic structure. The 4-chlorophenyl group and the carbonyl group of the original ketone, along with substituents on the aldehyde, act as electron-withdrawing or -donating groups, influencing the NLO response.

Research on chalcone derivatives has demonstrated significant third-order NLO properties. The third-order nonlinear susceptibility, χ(3), is a key figure of merit for NLO materials. Studies on various chalcone derivatives have reported χ(3) values in the order of 10⁻¹³ to 10⁻¹⁴ esu. researchgate.netresearchgate.net For example, investigations using the Z-scan technique on different substituted chalcones have revealed their potential for applications like optical limiting. researchgate.netiaea.org The design strategy for effective NLO chalcones often involves creating molecules with strong donor and acceptor groups linked by a conjugated bridge, a structure for which this compound is an ideal starting point. researchgate.net A new organic NLO material, (4-Chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, has also been synthesized and characterized, indicating the utility of the chlorophenyl moiety in this field. researchgate.net

Table 2: Third-Order Non-Linear Optical Properties of Representative Chalcone Derivatives

Chalcone Derivative Type Measurement Technique Wavelength Third-Order Susceptibility (χ(3)) Nonlinear Refractive Index (n₂)
Donor-Acceptor-Acceptor (D-A-A) Z-scan 532 nm ~10⁻¹³ esu -
Donor-Acceptor-Donor (D-A-D) Z-scan 532 nm ~10⁻¹³ esu -
Br and NO₂ substituted Z-scan 800 nm ~10⁻¹⁴ esu ~10⁻⁷ cm²/GW

This table presents typical NLO data for chalcone derivatives to illustrate the properties of materials that can be synthesized using precursors like this compound. The specific values depend on the exact molecular structure.

Industrial and Environmental Research Perspectives

Process Optimization in Large-Scale Synthesis

The large-scale synthesis of 4-(4-chlorophenyl)cyclohexanone is a multi-step process that offers several opportunities for optimization. The primary route involves the hydrogenation of 4-chlorophenol (B41353) to 4-(4-chlorophenyl)cyclohexanol, followed by its oxidation to the target ketone. Research efforts are concentrated on maximizing yield, improving product purity, and ensuring the scalability of these processes.

One patented method outlines a two-step synthesis starting from a 4-substituted phenol (B47542). tudelft.nl The initial step is a catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol (B46403). tudelft.nl This is followed by an oxidation step using an oxygen-containing gas as the oxidant to yield the final 4-substituted cyclohexanone (B45756). tudelft.nl This method is presented as an environmentally friendly alternative to traditional routes that often employ toxic and expensive oxidants. tudelft.nl

The optimization of reaction conditions is crucial for the economic viability and environmental performance of the synthesis. For the catalytic hydrogenation step, typical conditions involve a hydrogen pressure of 1 to 8 MPa and a reaction temperature between 50 and 150 °C. tudelft.nl The choice of catalyst is also critical, with options including palladium on carbon, platinum on alumina, and various other supported metal catalysts. tudelft.nl

The subsequent oxidation of the cyclohexanol intermediate to the ketone is another key area for optimization. While traditional methods using Jones reagent (CrO₃/H₂SO₄) can produce the desired ketone, they generate toxic chromium waste and offer moderate yields of around 68%. researchgate.net A more benign approach utilizes sodium hypochlorite (B82951) (NaClO) as the oxidant, achieving a significantly higher yield of 87%. researchgate.net The use of oxygen as a clean oxidant, as described in the patent, represents a significant advancement in process optimization, minimizing the generation of hazardous byproducts. tudelft.nl

Continuous flow processing is another avenue being explored for the optimization of similar chemical syntheses. This approach can lead to higher yields, increased purity, and reduced waste compared to traditional batch processes. While specific studies on this compound are limited, research on related multistep, multiphase continuous flow processes for pharmaceutical synthesis has demonstrated the potential for significant efficiency gains through automated optimization of variables like temperature and flow rate.

Table 1: Comparison of Oxidation Methods for 4-(4-chlorophenyl)cyclohexanol

Oxidizing Agent Yield (%) Environmental Considerations Reference
Sodium Hypochlorite (NaClO) 87 A more environmentally benign alternative to heavy metal oxidants. researchgate.net
Jones Reagent (CrO₃/H₂SO₄) 68 Generates toxic chromium waste, posing significant environmental and disposal challenges. researchgate.net
Oxygen-containing gas High (not specified) Considered a clean and environmentally friendly oxidant, producing minimal byproducts. tudelft.nl

Table 2: General Reaction Conditions for a Two-Step Synthesis of 4-Substituted Cyclohexanones

Step Reaction Key Parameters Catalyst Examples Reference
1 Catalytic Hydrogenation Temperature: 50-150 °C, Pressure: 1-8 MPa Pd/C, Pt/Al₂O₃, Rh/SiO₂ tudelft.nl
2 Oxidation Temperature: 0-100 °C Catalyst system with oxygen tudelft.nl

Waste Management and Green Chemistry Principles

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact. The synthesis of this compound provides a clear case for the implementation of these principles to reduce waste and enhance sustainability.

The twelve principles of green chemistry offer a framework for designing safer and more efficient chemical processes. tudelft.nl Key among these are waste prevention, maximizing atom economy, and the use of safer solvents and reagents. tudelft.nl

Waste Prevention: A major source of waste in traditional synthesis routes for ketones is the use of stoichiometric oxidizing agents like chromium trioxide. researchgate.net The development of catalytic oxidation processes using clean oxidants like oxygen or hydrogen peroxide significantly reduces waste generation. tudelft.nlwur.nl The ideal E-factor (kg of waste per kg of product) is 0, and while this is rarely achievable, moving from processes with high E-factors (common in fine chemicals and pharmaceuticals) towards lower values is a key goal.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction in converting reactants to the desired product. Catalytic hydrogenation and oxidation reactions generally have high atom economy as the catalyst is not consumed in the reaction. tudelft.nl

Use of Safer Solvents and Reaction Conditions: The choice of solvents plays a crucial role in the environmental impact of a process. Research into greener solvents and solvent-less reaction conditions is ongoing. For instance, conducting reactions in water or using recyclable solvent systems can significantly reduce the environmental burden. taylorandfrancis.com The patented synthesis of 4-substituted cyclohexanones highlights the use of mild reaction conditions, which contributes to a better safety profile and lower energy consumption. tudelft.nl

The shift from hazardous reagents to catalytic systems is a cornerstone of green chemistry. For example, replacing Friedel-Crafts catalysts like aluminum chloride, which generate significant waste, with more recyclable and less hazardous alternatives is a continuous area of research.

Energy Efficiency in Production

The energy required for a chemical process is influenced by reaction temperature, pressure, and the number and complexity of separation and purification steps. The catalytic hydrogenation of phenols, a key step in one synthesis route for this compound, can be energy-intensive. However, research into more efficient catalysts allows these reactions to be carried out under milder conditions, thereby reducing energy demand. mdpi.com For example, the use of highly active catalysts can lower the required temperature and pressure for hydrogenation. mdpi.com

Electrocatalytic hydrogenation (ECH) presents a potential low-energy alternative to traditional thermal hydrogenation. researchgate.net ECH can operate at or near ambient temperature and pressure, significantly lowering the energy input required for heating and pressurization. researchgate.net Studies on the ECH of phenol have shown that it can be an effective method for hydrogenation, with the reaction proceeding from phenol to cyclohexanone and then to cyclohexanol. researchgate.net

The choice of oxidant in the subsequent oxidation step also has a major impact on energy efficiency. Oxidations using gaseous oxygen can often be performed at lower temperatures compared to other methods, leading to energy savings. Furthermore, process intensification through the use of continuous flow reactors can improve heat and mass transfer, leading to more efficient reactions and reduced energy consumption. wur.nl

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)cyclohexanone in organic chemistry research?

A cost-effective and atom-economical synthesis involves Friedel-Crafts acylation or cyclohexane oxidation, followed by selective functionalization. A notable method employs Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) to catalyze the cyclization of 4-chlorophenyl precursors with cyclohexanone derivatives. Selective crystallization in solvents like ethanol or acetone is critical for isolating intermediates. For example, cis/trans isomer separation during Atovaquone synthesis uses solvent polarity to favor crystallization of specific stereoisomers .

Key StepsConditionsPurpose
Cyclohexane oxidationH₂O₂ or O₂, catalytic metalGenerate cyclohexanone backbone
Friedel-Crafts acylationAlCl₃, aromatic electrophileIntroduce 4-chlorophenyl group
Isomer separationEthanol/acetone, controlled coolingIsolate cis/trans isomers

Q. What safety precautions should be taken when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., silica gel) and dispose as chemical waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. What are the typical applications of this compound in heterocyclic compound synthesis?

It serves as a precursor for spirocyclic and fused-ring systems. For example:

  • Spiro-oxazin/thienopyrimidines : React with thiophene-2-carboxylic acid derivatives under Dean-Stark conditions to form spiro[cyclohexane-1,2-thieno[3,2-d]pyrimidin]-4-ones, which are bioactive scaffolds .
  • Uracil derivatives : Condensation with hydrazine or thiourea yields pyrimidine analogs with potential pharmacological activity .

Advanced Research Questions

Q. How can researchers address challenges in isolating cis and trans isomers during the synthesis of this compound derivatives?

Isomer separation requires a combination of:

  • Solvent optimization : Polar solvents (e.g., methanol) preferentially crystallize trans-isomers due to higher dipole moments .
  • Acid-mediated isomerization : Lewis acids (e.g., BF₃·Et₂O) catalyze cis→trans conversion via keto-enol tautomerization .
  • Chromatography : Use preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for high-resolution separation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound in complex mixtures?

  • X-ray crystallography : Resolves stereochemistry of derivatives (e.g., spirocyclic compounds) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclohexanone carbonyl at δ 208–210 ppm) .
  • HPLC-MS : Quantifies purity (>97%) and detects trace isomers using C18 columns with acetonitrile/water gradients .

Q. How can contradictory data regarding the reactivity of this compound in different solvent systems be resolved?

Systematic studies should:

  • Vary solvent polarity : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess nucleophilic attack efficiency.
  • Monitor intermediates : Use in-situ IR or LC-MS to track keto-enol equilibria, which influence reactivity .
  • Replicate conditions : Cross-validate findings using literature protocols (e.g., Dean-Stark azeotropic distillation for water-sensitive reactions) .

Data Contradiction Analysis

Example : Discrepancies in reported yields for spirocyclic derivatives.

  • Root cause : Variability in catalyst loading (e.g., Amberlyst vs. H₂SO₄) or reaction time.
  • Resolution : Optimize using design-of-experiments (DoE) to identify critical factors (temperature, catalyst ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.